N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride
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Overview
Description
N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a monohydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride typically involves the condensation reaction between m-toluidine and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a monohydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, it can be used as a reagent for the detection of certain biomolecules due to its ability to form colored complexes.
Industry: In the industrial sector, it is used in the manufacture of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar structural features but different substituents.
N-Salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline, known for its chelating properties.
N-(2-Hydroxybenzylidene)aniline: A Schiff base with a hydroxyl group, providing additional reactivity.
Uniqueness: N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride is unique due to the presence of the m-tolyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
68460-09-3 |
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Molecular Formula |
C17H19ClN2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
3-methyl-N-[(E)-3-(3-methylphenyl)iminoprop-1-enyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-14-6-3-8-16(12-14)18-10-5-11-19-17-9-4-7-15(2)13-17;/h3-13,18H,1-2H3;1H/b10-5+,19-11?; |
InChI Key |
BREVVTXDNLFXKR-AEURXMSCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C=NC2=CC=CC(=C2)C.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC=NC2=CC=CC(=C2)C.Cl |
Origin of Product |
United States |
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